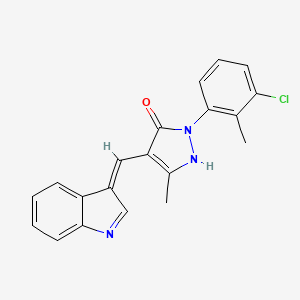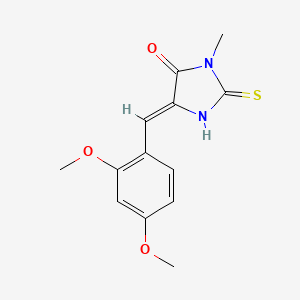
5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone, also known as DMTS, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thioxoimidazolidinone derivatives and has been shown to possess various biological activities.
Mécanisme D'action
The mechanism of action of 5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is not fully understood. However, it has been proposed that 5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone exerts its biological activities by modulating the redox status of cells. 5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to increase the levels of glutathione, a major antioxidant in cells. This increase in glutathione levels may protect cells from oxidative stress and prevent cell damage.
Biochemical and Physiological Effects
5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism. 5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition of MMP activity may prevent the invasion and metastasis of cancer cells. In addition, 5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been found to reduce the levels of reactive oxygen species (ROS) in cells, which may protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. 5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been extensively studied for its biological activities, which makes it a valuable tool for research. However, 5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone also has some limitations. It is a synthetic compound that may not fully mimic the biological activity of natural compounds. In addition, the mechanism of action of 5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. One area of research could be the development of 5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone analogs with improved biological activities. Another area of research could be the elucidation of the mechanism of action of 5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. This could lead to a better understanding of the redox regulation of cells and the development of new therapies for various diseases. Finally, the use of 5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in combination with other compounds could be explored for the development of more effective therapies.
Méthodes De Synthèse
5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone can be synthesized by the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with methyl iodide to yield 5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been extensively studied for its biological activities. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. 5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been found to inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the replication of hepatitis B virus and human immunodeficiency virus (HIV). In addition, 5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15-12(16)10(14-13(15)19)6-8-4-5-9(17-2)7-11(8)18-3/h4-7H,1-3H3,(H,14,19)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYNBJIQLDJYKL-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(C=C(C=C2)OC)OC)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5911989.png)
![3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one](/img/structure/B5911995.png)
![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912001.png)
![1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912014.png)
![4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5912022.png)
![N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5912031.png)
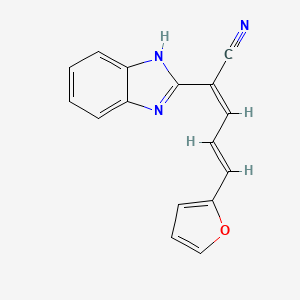
![2-benzyl-6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912051.png)
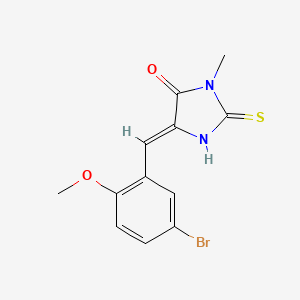
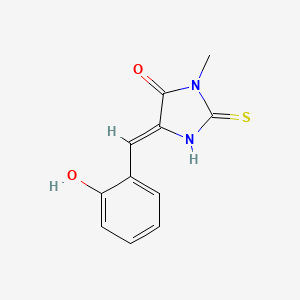
![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5912072.png)
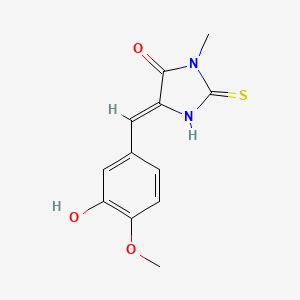
![N-[5-(dimethylamino)-2,3-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5912082.png)
